molecular formula C13H12FN3O B2393547 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea CAS No. 501685-71-8

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea

Cat. No. B2393547
CAS RN: 501685-71-8
M. Wt: 245.257
InChI Key: NXMWRZDFSZSAEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR). It was first synthesized by AstraZeneca and is currently being studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

FGFR is a transmembrane receptor tyrosine kinase that is activated by binding to fibroblast growth factors (FGFs). Upon activation, FGFR triggers a signaling cascade that leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways play a crucial role in cell growth, differentiation, and survival.
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea works by binding to the ATP-binding site of FGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways and the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. Additionally, 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is its specificity for FGFR. It does not inhibit other receptor tyrosine kinases, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients.
One limitation of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is its potential for drug resistance. Cancer cells can develop mutations that make them resistant to 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea. Additionally, 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer.

Future Directions

For the study of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea include the development of combination therapies and biomarkers for patient selection.

Synthesis Methods

The synthesis of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea involves the reaction of 2-fluoroaniline with 2-chloro-6-methylpyridine in the presence of a base to form 1-(2-fluorophenyl)-3-(6-methylpyridin-2-yl)urea. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain a pure compound.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and gastric cancer. 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea works by binding to and inhibiting the activity of FGFR, which plays a crucial role in cell growth, differentiation, and survival.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(6-methylpyridin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-9-5-4-8-12(15-9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMWRZDFSZSAEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea

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